molecular formula C20H17ClO4 B2492378 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate CAS No. 618391-33-6

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No. B2492378
CAS RN: 618391-33-6
M. Wt: 356.8
InChI Key: VRKABNFKRCDHHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate, including its novel metal complexes, has been reported with potential applications as CDK8 kinase inhibitors. These compounds have shown significant anti-tumor activities, particularly against human colorectal carcinoma cells, highlighting their potential in cancer therapy (Aboelmagd et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, provides insights into the crystalline structure and molecular interactions. These analyses are crucial for understanding the physical and chemical behavior of the compounds (Manolov et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of chromen-2-one derivatives has been extensively studied, leading to the synthesis of a wide range of compounds with varied biological activities. The reactions involve multi-component synthesis approaches, demonstrating the versatility and reactivity of the chromen-2-one core structure (Ramagiri & Vedula, 2014).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structure and polymorphism, are critical for their practical applications. Studies have characterized these properties using techniques such as X-ray diffraction and spectroscopic methods, providing a detailed understanding of the compounds' physical characteristics (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including spectroscopic characteristics and reactivity, are essential for predicting the behavior of these compounds in various environments and reactions. Detailed analyses using DFT and TD-DFT/PCM calculations have offered insights into the molecular structure, spectroscopic characterization, and potential applications of these compounds (Wazzan et al., 2016).

Scientific Research Applications

Anticancer Applications

  • Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have been synthesized and tested for their anticancer activities. These complexes, particularly those involving Cu (II), Ni (II), and La (III) ions, have shown promising inhibitory actions against human colorectal carcinoma cells (HCT-116) without affecting normal cells (HEK-293). Molecular docking results suggest their potential as CDK8-CYCC kinase inhibitors, offering a mechanism of action toward colon cancer therapy (Aboelmagd et al., 2021).

Synthesis and Characterization of Novel Compounds

  • The synthesis of "3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate" involves its reaction with various derivatives, leading to a range of products with potential biological activities. Studies have explored its reactivity, providing insights into the synthesis of chromanone and chromenone products, which could serve as leads for developing new drugs with improved efficacy and safety profiles. The structural elucidation of these compounds has been achieved through various spectroscopic techniques, underlining the compound's versatility as a precursor in organic synthesis (El‐Shaaer et al., 2014).

Molecular Modeling and Drug Design

  • Detailed molecular modeling and chemical shift assignment studies have been conducted on chromene derivatives, including "this compound". These studies facilitate the understanding of the compounds' three-dimensional structures and their interactions at the molecular level, which is crucial for the design of new anticancer drugs. Docking and molecular dynamic studies suggest that certain stereoisomers of these compounds may act as DNA intercalators, highlighting their potential as leads for the development of new anticancer drugs (Santana et al., 2020).

Mechanism of Action

The parent compound and its derivatives have been found to inhibit the proliferation of colon cancer cells. This action is believed to be specific to cancerous cells, as these compounds did not show any inhibitory action on normal HEK-293 cells . Molecular docking results suggest that these compounds may act as CDK8-CYCC kinase inhibitors .

Future Directions

The parent compound and its derivatives show promise as potential anticancer agents, particularly against colon cancer cells. Future research could focus on optimizing compounds for enhanced activity . For example, compounds 7a and 7g showed the highest selectivity to TRAP1, which explained their superior activity . Further studies could also explore the potential of these compounds in treating other types of cancer.

properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO4/c1-20(2,3)19(23)25-14-8-9-15-17(10-14)24-11-16(18(15)22)12-4-6-13(21)7-5-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKABNFKRCDHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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